2,3-ジヒドロ-1H-インドール-1-エタノール

概要

説明

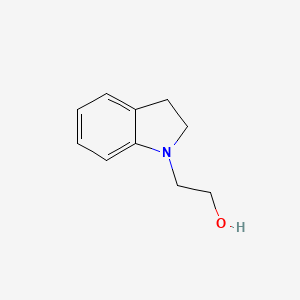

1H-Indole-1-ethanol, 2,3-dihydro- is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Indole-1-ethanol, 2,3-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indole-1-ethanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-ethanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス用途

“2,3-ジヒドロ-1H-インドール-1-エタノール”を含むインドール誘導体は、抗ウイルス研究において有望視されています。 インドール核を持つ化合物は合成され、様々なウイルスに対する阻害活性が試験されています。 例えば、特定のインドール系化合物は、インフルエンザA型ウイルスおよびコクサッキーB4ウイルスに対して有意な阻害効果を示しました .

抗HIV研究

HIVとの闘いは、インドール誘導体の開発によって恩恵を受けてきました。 新規インドリル化合物の分子ドッキング研究は、抗HIV-1薬としての可能性を評価するために実施されました。 これらの研究は、HIV-1ウイルスの複製に効果的に結合して阻害することができる化合物を特定することを目的としています .

抗癌および細胞毒性研究

インドール誘導体は、その抗癌特性について研究されています。 インドール核は、多くの合成薬剤分子に共通の特徴であり、抗癌効果を含む薬理活性をスクリーニングするための様々なインドール骨格の合成につながっています .

抗酸化特性

インドール誘導体の抗酸化能力に関する研究により、2-インドリノンビス(マンニッヒ塩基)などの化合物が合成されました。 これらの化合物は、多くの疾患の原因となる酸化ストレスに対する保護能力について試験されています .

抗炎症用途

インドール誘導体の抗炎症の可能性は、もう1つの興味深い分野です。 これらの化合物は、炎症性経路を調節することで、炎症を特徴とする疾患に対する治療上の利点を提供する可能性があります .

神経保護効果

インドール誘導体は、その神経保護効果について研究されています。 インドール核は、複数の受容体に高い親和性で結合する能力があるため、神経組織を保護する可能性のある新規誘導体を開発するための貴重な薬理フォアです .

生物活性

1H-Indole-1-ethanol, 2,3-dihydro- (CAS No. 90874-78-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- IUPAC Name : 2-(2,3-dihydro-1H-indol-1-yl)ethanol

The biological activity of 1H-Indole-1-ethanol, 2,3-dihydro- is primarily attributed to its ability to interact with various biological targets. The compound may function through:

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting neuroprotective effects.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. For instance:

- A study demonstrated that various indole derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Indole derivatives have been explored for their anticancer potential:

- In vitro studies revealed that some indole compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

1H-Indole-1-ethanol, 2,3-dihydro-, like other indoles, has been studied for its neuroprotective effects:

- It is suggested that the compound may help mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction of oxidative stress |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various indole derivatives against common pathogens. The results indicated that compounds similar to 1H-Indole-1-ethanol exhibited Minimum Inhibitory Concentrations (MICs) ranging from 20 to 100 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration of this compound could lead to new antimicrobial agents .

Case Study: Anticancer Activity

In another investigation, the effect of 1H-Indole-1-ethanol on human cancer cell lines was assessed. The results demonstrated a dose-dependent inhibition of cell proliferation in MDA-MB-231 (breast cancer) cells, with an IC50 value around 50 µM. This suggests that the compound may have potential as a lead for developing novel anticancer therapies .

特性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJSDRIZSSIBOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632691 | |

| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-78-5 | |

| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。